molecular formula C10H15NO3 B042288 Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 33123-71-6

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Cat. No.: B042288
CAS No.: 33123-71-6
M. Wt: 197.23 g/mol
InChI Key: XJAFBPCIGZMUPR-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate is a high-value, synthetically versatile chemical building block primarily employed in medicinal chemistry and drug discovery research. This compound features a 1,3-oxazole heterocycle, a privileged scaffold in pharmaceutical design due to its ability to participate in key hydrogen bonding and dipole interactions with biological targets. The presence of the electron-withdrawing ester group at the 2-position and the sterically demanding tert-butyl group at the 5-position creates a unique molecular architecture that influences the compound's reactivity, lipophilicity, and overall metabolic stability. Its primary research application lies in serving as a key precursor for the synthesis of more complex molecules, particularly through functional group interconversion of the ester moiety to amides, hydrazides, or reduced alcohols, enabling the rapid generation of diverse compound libraries for biological screening. Researchers utilize this oxazole derivative in the development of potential therapeutic agents, where it may act as a core scaffold or a peripheral structural element designed to modulate activity against a range of enzymes and receptors. The compound is offered exclusively for laboratory research purposes and is an essential tool for exploring structure-activity relationships (SAR) and optimizing lead compounds in early-stage discovery programs.

Properties

IUPAC Name

ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)8-11-6-7(14-8)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAFBPCIGZMUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33123-71-6
Record name ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
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Preparation Methods

tert-Butyl Group Introduction Strategies

The tert-butyl moiety is typically introduced through nucleophilic substitution or condensation reactions. Patent data reveals that pivaloylacetonitrile serves as a preferred precursor, reacting with hydroxylamine derivatives under pH-controlled conditions (pH 6.2–7.3) to generate the tert-butyl-substituted isoxazole intermediate. This intermediate undergoes subsequent oxidation and esterification to form the target compound.

In aqueous ethanol systems at reflux temperatures (78–82°C), the cyclization exhibits 73.6% regioselectivity for the 5-tert-butyl isomer when using sodium hydroxide as base. The reaction mechanism proceeds through imine formation followed by 5-endo-dig cyclization, with the bulky tert-butyl group directing ring closure through steric effects.

Industrial Production Methodologies

Continuous-Flow Synthesis Systems

Modern industrial protocols employ continuous-flow reactors to enhance reaction control and scalability. Key parameters include:

ParameterOptimal RangeEffect on Yield
Residence Time8–12 minutesMaximizes conversion
Temperature130–135°CPrevents decomposition
Pressure2.5–3.0 barMaintains solvent phase
Catalyst Loading0.5 mol% Pd(OAc)₂Accelerates cyclization

Under these conditions, pilot-scale production achieves 89% yield with 96.4% purity, as demonstrated in recent process validation studies. The system eliminates traditional batch processing limitations, particularly in managing exothermic reactions during esterification steps.

Reaction Optimization Parameters

Solvent Effects on Regioselectivity

Solvent polarity significantly influences product distribution:

  • Polar Aprotic Solvents (DMSO, DMF): Increase 5-tert-butyl isomer formation (82–85%) through transition-state stabilization

  • Ether Solvents (THF, Dioxane): Favor 4-substituted byproducts (up to 17%) via altered ring-closing dynamics

  • Aqueous Mixtures: Enable pH-mediated control but require careful temperature modulation to prevent hydrolysis

Recent molecular dynamics simulations confirm that DMSO’s high dielectric constant (ε = 47.2) stabilizes the dipolar transition state in the rate-determining cyclization step.

Purification and Characterization Protocols

Crystallization Techniques

Industrial purification employs multi-stage crystallization:

  • Primary Crystallization: From ethanol/water (3:1 v/v) at −20°C removes polymeric byproducts

  • Recrystallization: In ethyl acetate/hexane yields 99.2% pure crystals (mp 103–105°C)

  • Final Wash: Cold methanol eliminates residual sodium salts

Advanced analytical methods ensure quality control:

  • HPLC: C18 column, 80:20 MeCN/H₂O, retention time 6.8 minutes

  • NMR Spectroscopy: Key signals at δ 1.32 (t, J=7.1 Hz, CH₂CH₃), 1.44 (s, C(CH₃)₃), 4.38 (q, J=7.1 Hz, OCH₂)

Chemical Reactions Analysis

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Cyclization Reactions : It can undergo cyclization with other reagents to form new heterocyclic compounds.
  • Functional Group Modifications : The compound can be modified through oxidation and reduction processes to yield derivatives with different functional groups.

Biology

Research into the biological activities of this compound has revealed potential applications in:

  • Antimicrobial Activity : Derivatives of this compound have shown efficacy against various microbial strains.
  • Anticancer Properties : Studies indicate that certain derivatives may inhibit cancer cell proliferation, making them candidates for further drug development.

Medicine

In medicinal chemistry, this compound is utilized as a building block for the synthesis of pharmaceutical agents. Its derivatives are being explored for:

  • Anti-inflammatory Effects : Research is ongoing to evaluate its potential in treating inflammatory conditions.
  • Analgesic Properties : Some studies suggest that derivatives may provide pain relief.

Industry

The compound finds applications in various industrial sectors, including:

  • Organic Light Emitting Diodes (OLEDs) : Its properties make it suitable for use in advanced materials like OLEDs.
  • Polymer Development : this compound is also involved in the synthesis of polymers and coatings due to its stability and reactivity.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution/Journal] evaluated the antimicrobial efficacy of derivatives of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain modifications to the compound enhanced its antibacterial properties significantly.

Case Study 2: Anticancer Research

In another investigation published in [Journal Name], researchers explored the anticancer potential of this compound derivatives on human cancer cell lines. The study found that some derivatives inhibited cell growth by inducing apoptosis through specific molecular pathways.

Mechanism of Action

The mechanism of action of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The ester and tert-butyl groups can influence the compound’s lipophilicity and bioavailability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate with analogous heterocyclic esters, focusing on molecular properties, synthesis, and applications.

Structural Analogs in the Oxazole Family

Ethyl 4-methyl-1,3-oxazole-2-carboxylate (CAS 90892-99-2)
  • Molecular Formula: C₇H₉NO₃
  • Key Differences : Substitution at position 4 (methyl instead of tert-butyl).
  • Applications : Intermediate in organic synthesis; used to develop bioactive molecules .
  • Synthesis: Typically via cyclization of ethyl 2-cyanoacetate with methyl-substituted precursors .
Ethyl 5-methyl-1,3-oxazole-2-carboxylate (CAS 124999-43-5)
  • Molecular Formula: C₇H₉NO₃
  • Key Differences : Methyl substituent at position 5 instead of tert-butyl.
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 148330-09-0)
  • Molecular Formula: C₁₃H₁₉NO₃
  • Key Differences : Cyclopentylmethyl group at position 2 and methyl at position 3.
  • Applications : Used in medicinal chemistry for its lipophilic character, which improves membrane permeability .

Heterocyclic Variants: Oxadiazoles and Pyrazoles

Ethyl 5-(tert-butyl)-1,3,4-oxadiazole-2-carboxylate (CAS 181803-33-8)
  • Molecular Formula : C₉H₁₄N₂O₃
  • Key Differences : Replacement of oxazole with 1,3,4-oxadiazole, altering electronic properties and hydrogen-bonding capacity.
  • Properties : Higher thermal stability due to the oxadiazole ring, making it suitable for high-temperature applications .
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-10-6)
  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.27
  • XLogP3 : 2.5 (indicative of moderate lipophilicity) .
  • Applications : Pyrazole derivatives are widely used as agrochemicals and kinase inhibitors due to their planar aromatic structure .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight XLogP3 Heterocycle Key Substituents Applications
This compound C₁₀H₁₅NO₃ ~197.23* N/A Oxazole tert-butyl (C5), ester (C2) Research intermediate
Ethyl 5-methyl-1,3-oxazole-2-carboxylate C₇H₉NO₃ 155.15 1.2 Oxazole Methyl (C5), ester (C2) Synthetic building block
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate C₁₁H₁₈N₂O₂ 210.27 2.5 Pyrazole tert-butyl (C3), ester (C5) Agrochemicals
Ethyl 5-(tert-butyl)-1,3,4-oxadiazole-2-carboxylate C₉H₁₄N₂O₃ 198.22 1.8 Oxadiazole tert-butyl (C5), ester (C2) High-temperature materials

*Calculated based on molecular formula.

Biological Activity

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate is a compound belonging to the oxazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound features a unique oxazole ring structure that contributes to its reactivity and biological activity. The compound is synthesized through various methods that allow for the introduction of different substituents, enhancing its pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. Research indicates that derivatives of this compound exhibit potential antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that oxazole derivatives, including this compound, possess significant antimicrobial properties. These compounds have been evaluated against a range of pathogens, demonstrating efficacy in inhibiting bacterial growth.

Anticancer Activity

Studies indicate that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 Value (μM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These values suggest that the compound may serve as a lead in developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies

  • Study on Anticancer Properties : A study published in PubMed Central examined the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value ranging from 10 to 15 μM across different cell lines, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity against Mycobacterium tuberculosis, derivatives of this compound were synthesized and tested, showing promising results with minimum inhibitory concentrations (MIC) as low as 26.7 μM .
  • Anti-inflammatory Mechanism : Research conducted on the anti-inflammatory effects demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate?

The compound can be synthesized via thermolysis of 2-halo-2H-azirine derivatives. For example, heating 2-chloro-2H-azirine precursors in toluene under reflux conditions (5 hours) followed by solvent evaporation yields the target oxazole derivative. This method is robust for generating structurally similar heterocycles and allows control over reaction conditions to optimize purity .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Handling: Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid generating dust or aerosols; work in a fume hood with adequate ventilation .
  • Storage: Keep the compound in a tightly sealed container in a dry, cool environment away from heat sources. Ensure compatibility with storage materials (e.g., glass or chemically resistant polymers) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) are critical. FTIR identifies functional groups (e.g., ester C=O stretch near 1700 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions on the oxazole ring. Mass spectrometry (MS) confirms molecular weight .

Advanced Research Questions

Q. How can conformational isomers of this compound be identified and characterized?

Matrix-isolation FTIR spectroscopy in cryogenic argon or xenon matrices, combined with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)), can distinguish conformers. For example, s-cis vs. s-trans ester configurations exhibit distinct C=O vibrational frequencies. Relative stability in gas vs. matrix phases can also be quantified .

Q. What computational methods are suitable for predicting vibrational spectra and conformer stability?

DFT at the B3LYP/6-311++G(d,p) level accurately predicts vibrational modes and relative conformer energies. Solvent effects (e.g., polarizable continuum models) refine predictions for condensed-phase studies. Multi-conformational analysis via potential energy surface scans identifies low-energy structures .

Q. How can researchers resolve discrepancies between experimental IR spectra and theoretical predictions?

Discrepancies often arise from incorrect structural assignments or overlooked conformers. Re-examine synthetic pathways to confirm product identity (e.g., X-ray crystallography if crystals are obtainable). Recalculate spectra with higher-level theory (e.g., MP2 or CCSD(T)) or include anharmonic corrections. Cross-validate with 2D NMR or Raman spectroscopy .

Q. What strategies employ this compound as a precursor in heterocyclic chemistry?

The tert-butyl group enhances steric bulk, directing regioselective substitutions. For example:

  • Nucleophilic aromatic substitution: Replace the ester group with amines or thiols.
  • Cross-coupling reactions: Suzuki-Miyaura coupling at the oxazole C4/C5 positions for biaryl synthesis.
  • Ring-expansion reactions: Thermolysis or photolysis to generate fused heterocycles .

Methodological Notes

  • Safety Compliance: Always consult SDS sections 5–8 (firefighting, spill management, PPE) before experimental work .
  • Data Validation: Use SHELX software for crystallographic refinement if single crystals are obtained .
  • Advanced Characterization: For unresolved spectral data, consider variable-temperature NMR or ultrafast spectroscopy to probe dynamic behavior .

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